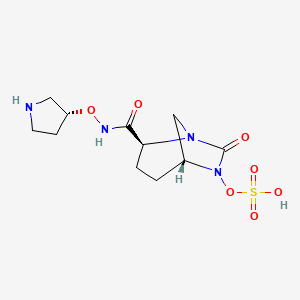
FPI-1465
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound FPI-1465 is a complex organic molecule featuring a bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their significant potential in drug discovery and various scientific applications . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FPI-1465 involves several key steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the central core of the compound . This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced synthetic techniques, such as intramolecular nitrone cycloaddition reactions . These methods are designed to be highly efficient and operationally simple, allowing for the large-scale production of the compound with high yields .
Analyse Chemischer Reaktionen
Types of Reactions
The compound FPI-1465 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
The compound FPI-1465 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of FPI-1465 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of the family of tropane alkaloids, which display a wide array of interesting biological activities.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions and used in various synthetic applications.
Uniqueness
The uniqueness of FPI-1465 lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H18N4O7S |
|---|---|
Molekulargewicht |
350.35 g/mol |
IUPAC-Name |
[(2S,5R)-7-oxo-2-[[(3R)-pyrrolidin-3-yl]oxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H18N4O7S/c16-10(13-21-8-3-4-12-5-8)9-2-1-7-6-14(9)11(17)15(7)22-23(18,19)20/h7-9,12H,1-6H2,(H,13,16)(H,18,19,20)/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
JBMFHPNYQVHTCK-HLTSFMKQSA-N |
Isomerische SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NO[C@@H]3CCNC3 |
Kanonische SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOC3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















